molecular formula C14H26N2O3 B2635721 Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate CAS No. 1328507-54-5

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate

Cat. No.: B2635721
CAS No.: 1328507-54-5
M. Wt: 270.373
InChI Key: KBBFHRDZKMRNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The tert-butyl and pivaloyl groups can influence the compound’s binding affinity and specificity towards these targets . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate can be compared with other similar piperazine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s overall properties and applications.

Properties

IUPAC Name

tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)11(17)15-7-9-16(10-8-15)12(18)19-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBFHRDZKMRNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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